
Stiripentol-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stiripentol-d9 is a synthetic compound categorized as a diterpene derived from the terpenoid family. It is a deuterium-labeled version of stiripentol, an antiseizure medication. This compound functions as a non-selective agonist for G-protein-coupled receptors (GPCRs), a prominent receptor family. This compound is primarily used in scientific research to explore the role of GPCRs in various physiological processes, including neurotransmission, signal transduction, and cell proliferation .
准备方法
合成路线和反应条件: 司替戊醇-d9 的制备涉及将氘掺入司替戊醇分子中。该过程通常包括以下步骤:
氘交换反应: 使用氘化试剂在特定条件下将司替戊醇中的氢原子替换为氘原子。
纯化: 使用色谱等技术纯化所得的司替戊醇-d9,以确保高同位素纯度。
工业生产方法: 司替戊醇-d9 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
将司替戊醇与低熔点可溶性辅助材料混合: 将该混合物加热至熔化,然后喷雾冷却以获得固体制剂。
添加辅助材料: 添加额外的辅助材料以提高最终产品的溶解速率、生物利用度和储存稳定性.
化学反应分析
反应类型: 司替戊醇-d9 会发生各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或原子团替换一个原子或原子团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和三氧化铬。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇 .
科学研究应用
Key Applications
-
Anticonvulsant Therapy
- Dravet Syndrome : Stiripentol has been extensively studied for its effectiveness in reducing seizure frequency in patients with Dravet syndrome. A retrospective study involving 82 children indicated that stiripentol significantly reduced the frequency of prolonged seizures across various treatment groups . In another long-term study, approximately 50% of patients experienced a notable decrease in seizure episodes when treated with stiripentol as part of a polytherapy regimen .
-
Pharmacokinetic Studies
- Mass Spectrometry and Liquid Chromatography : Stiripentol-d9 enhances the precision of mass spectrometry and liquid chromatography techniques, allowing researchers to accurately quantify stiripentol levels in plasma and brain tissues. This application is critical for understanding the drug's pharmacokinetics and optimizing dosing regimens .
-
Preclinical Drug Development
- Mouse Models : Research utilizing the Scn1aA1783V/WT mouse model has demonstrated that stiripentol, when added to other antiepileptic drugs like clobazam and sodium valproate, significantly reduces seizure frequency and increases seizure thresholds under induced conditions. This highlights its potential as an effective add-on therapy in drug-resistant epilepsy .
Retrospective Study on Efficacy
A retrospective study conducted across multiple U.S. clinics assessed the efficacy of stiripentol in children diagnosed with Dravet syndrome. The findings revealed:
- Overall seizure frequency was reduced significantly across all treatment groups.
- Adverse effects were noted in 38% of participants, primarily sedation and decreased appetite .
Long-term Safety Analysis
A post-marketing surveillance study conducted in Japan evaluated the long-term safety and effectiveness of stiripentol over a period of 104 weeks:
- The responder rate for convulsive seizures was approximately 43%, with significant improvements noted in other seizure types.
- Adverse reactions were reported in 70% of new patients; however, no new safety concerns were identified during the study period .
Data Summary
作用机制
司替戊醇-d9 通过与这些受体结合并触发它们的激活来作为 GPCR 的非选择性激动剂发挥作用。这种激活会启动一个信号通路,可以根据它相互作用的特定 GPCR 引起各种细胞反应。 例如,它可以诱导神经递质释放、激活第二信使系统或刺激基因表达 .
类似化合物:
司替戊醇: 司替戊醇的非氘化版本,用作抗癫痫药物。
氯硝西泮: 另一种抗癫痫药物,通常与司替戊醇合用。
丙戊酸: 一种抗癫痫药物,与司替戊醇联用治疗德拉维特综合征.
独特性: 司替戊醇-d9 由于其氘标记而独一无二,这增强了它的稳定性,并允许进行详细的药代动力学研究。 这种标记还有助于追踪化合物的代谢途径并了解它与其他药物的相互作用 .
相似化合物的比较
Stiripentol: The non-deuterated version of stiripentol, used as an antiseizure medication.
Clobazam: Another antiseizure medication often used in combination with stiripentol.
Valproic Acid: An antiseizure medication used in conjunction with stiripentol for treating Dravet syndrome.
Uniqueness: Stiripentol-d9 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. This labeling also helps in tracing the compound’s metabolic pathways and understanding its interactions with other drugs .
生物活性
Stiripentol-d9 is a deuterated form of stiripentol, an antiepileptic drug primarily used in the treatment of Dravet syndrome. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
This compound exhibits multiple mechanisms of action that contribute to its efficacy as an anticonvulsant:
-
GABAergic Modulation :
- Positive Allosteric Modulator : this compound enhances GABA_A receptor activity, particularly at receptors containing the α3 subunit. It increases the duration of GABA-activated channels without competing with benzodiazepine binding sites, leading to enhanced inhibitory neurotransmission .
- Inhibition of GABA Transaminase : This action reduces the breakdown of GABA, thereby increasing its availability in the synaptic cleft .
- Lactate Dehydrogenase Inhibition :
- Ion Channel Interaction :
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : After oral administration, this compound is rapidly absorbed with a median time to peak concentration (T_max) of 2-3 hours.
- Distribution : The average volume of distribution is approximately 1.03 L/kg, with significant accumulation in the brain regions such as the cerebellum and medulla.
- Protein Binding : this compound exhibits high protein binding (99%).
- Metabolism : It undergoes extensive metabolism via cytochrome P450 enzymes, which can lead to interactions with other antiepileptic drugs .
Case Studies and Research Findings
Several studies have highlighted the efficacy and biological properties of this compound:
- Neuroprotective Effects : In vitro studies showed that this compound could protect neuronal cells from oxidative stress induced by oxygen-glucose deprivation and high glutamate levels. This neuroprotective effect was also observed in animal models subjected to status epilepticus .
- Clinical Efficacy in Dravet Syndrome : Clinical data suggest that this compound is particularly effective in treating childhood-onset epilepsies like Dravet syndrome due to its selective action on immature brain receptors .
Comparative Summary of Biological Activities
Mechanism | Description |
---|---|
GABA_A Modulation | Enhances GABAergic transmission through positive allosteric modulation at α3 subunits |
LDH Inhibition | Reduces neuronal excitability by inhibiting lactate production |
Ion Channel Modulation | Inhibits sodium and calcium channels, affecting seizure thresholds |
Neuroprotective Properties | Protects against oxidative stress and excitotoxicity |
常见问题
Basic Research Questions
Q. What are the critical physicochemical properties of Stiripentol-d9 that influence experimental design in pharmacokinetic studies?
this compound (C₁₄H₁₈O₃, MW 234.29) has a melting point of 64–66°C and limited solubility in chloroform, ethyl acetate, and methanol . Researchers must account for its storage requirements (-20°C) to prevent degradation and ensure consistent solubility in organic solvents during sample preparation. Pre-experiment solubility testing under controlled temperatures is recommended to avoid precipitation in analytical workflows.
Q. How is this compound synthesized and validated for use as an internal standard in deuterium-labeling studies?
Synthesis involves deuterium incorporation at specific positions, typically via hydrogen-deuterium exchange or custom isotopic synthesis. Characterization requires NMR for positional verification and mass spectrometry (MS) to confirm isotopic purity (>98% d9). Validation follows NIH preclinical guidelines, including stability assays under varying pH and temperature conditions .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in distinguishing isotopic peaks. Method development should include matrix effect assessments (e.g., plasma vs. cerebrospinal fluid) and calibration curves using deuterated vs. non-deuterated standards to correct for ion suppression/enhancement .
Advanced Research Questions
Q. How does deuteration impact the metabolic stability of this compound compared to its non-deuterated analog in in vitro hepatic models?
Deuteration alters metabolic pathways by reducing cytochrome P450-mediated clearance via the kinetic isotope effect (KIE). Researchers should design comparative studies using human liver microsomes, quantifying metabolites via high-resolution MS. Control experiments must standardize incubation conditions (pH, temperature) to isolate isotopic effects from environmental variables .
Q. What experimental strategies mitigate variability in this compound data caused by isotopic interference in multiplexed assays?
To address isotopic overlap (e.g., with d8 or d10 analogs), employ orthogonal separation methods such as ultra-performance LC with ion mobility. Statistical tools like ANOVA can identify batch effects, while isotopic correction algorithms (e.g., matrix factorization) enhance data fidelity .
Q. How can researchers resolve contradictions in reported protein-binding affinities of this compound across studies?
Discrepancies often arise from methodological differences in equilibrium dialysis (e.g., buffer composition) or nonspecific binding to apparatus materials. Standardizing protocols per FDA guidelines and using isotopic dilution techniques (e.g., adding excess non-deuterated Stiripentol) improves reproducibility .
Q. What are the best practices for replicating in vivo distribution studies of this compound while controlling for deuterium-related pharmacokinetic drift?
Replication requires stringent documentation of storage conditions (-20°C, desiccated) and cross-validating results with non-deuterated controls. Use longitudinal sampling in animal models to track time-dependent concentration changes, coupled with compartmental modeling to adjust for isotopic dilution effects .
Methodological and Literature Review Questions
Q. How should systematic reviews evaluate the quality of studies using this compound as a tracer in CNS penetration assays?
Apply PRISMA guidelines with inclusion criteria focusing on isotopic purity verification, LC-MS/MS methodology, and adherence to preclinical reporting standards (e.g., ARRIVE). Meta-analyses should stratify data by species, dose, and analytical platform to address heterogeneity .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies with small sample sizes?
Bayesian hierarchical models accommodate limited data by borrowing strength across cohorts. Sensitivity analyses (e.g., Monte Carlo simulations) quantify uncertainty from isotopic variability, while nonparametric tests (e.g., Kruskal-Wallis) mitigate assumptions of normality .
属性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-QPYRMXHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。